Enantiomer-Dependent Mutagenicity: (+)-Isovelleral vs (-)-Isovelleral
Natural (+)-isovelleral exhibits approximately 10-fold higher mutagenic activity than its synthetic (-)-enantiomer in the Ames Salmonella assay using tester strain TA98 [1]. This stereospecific difference in mutagenicity occurs despite comparable antimicrobial and cytotoxic activities between the two enantiomers and identical affinity for the vanilloid receptor [1].
| Evidence Dimension | Mutagenicity |
|---|---|
| Target Compound Data | Approximately 10× more mutagenic |
| Comparator Or Baseline | (-)-isovelleral (synthetic enantiomer) as baseline |
| Quantified Difference | ≈10-fold higher mutagenicity for (+)-isovelleral |
| Conditions | Ames Salmonella assay; tester strain TA98; in vitro bacterial reverse mutation test |
Why This Matters
For researchers studying mutagenic mechanisms or evaluating genotoxicity risks, (+)-isovelleral provides a stereochemically defined positive control with 10× differential activity versus its enantiomer, enabling precise structure-activity studies that racemic mixtures cannot support.
- [1] M. Jonassohn, R. Hjertberg, H. Anke, K. Dekermendjian, A. Szallasi, E. Thines, R. Witt, O. Sterner. The preparation and bioactivities of (-)-isovelleral. Bioorganic & Medicinal Chemistry. 1997;5(7):1363-1367. View Source
